N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dimethoxybenzamide

Catalog No.
S3167568
CAS No.
946355-35-7
M.F
C22H24N4O4
M. Wt
408.458
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)pheny...

CAS Number

946355-35-7

Product Name

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dimethoxybenzamide

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2,3-dimethoxybenzamide

Molecular Formula

C22H24N4O4

Molecular Weight

408.458

InChI

InChI=1S/C22H24N4O4/c1-5-30-20-13-19(23-14(2)24-20)25-15-9-11-16(12-10-15)26-22(27)17-7-6-8-18(28-3)21(17)29-4/h6-13H,5H2,1-4H3,(H,26,27)(H,23,24,25)

InChI Key

WPFWKUIHOJKYHJ-UHFFFAOYSA-N

SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)C

Solubility

not available
EMA401 is a small molecule inhibitor of the AT2R receptor, which is a member of the renin-angiotensin system (RAS). The RAS is a critical component in regulating blood pressure and fluid balance, and it is also involved in other physiological processes, such as inflammation and pain. EMA401 has been shown to be a potent and selective inhibitor of the AT2R receptor, which is mainly expressed in peripheral sensory neurons and plays a significant role in the transmission of pain signals.
EMA401 has a molecular formula of C24H28N4O4, with a molecular weight of 436.51 g/mol. It is a yellow powder that is slightly soluble in water and highly soluble in organic solvents such as DMSO and DMF. EMA401 has a melting point of 245-248°C and a purity of ≥98%.
EMA401 can be synthesized using a stepwise process involving five different steps. The first step involves the synthesis of a pyrimidine-4-amine intermediate from 2-chloro-5-nitropyrimidine. The second step involves the coupling of the pyrimidine-4-amine intermediate with 4-amino-N-(4-chloro-2-fluorophenyl)benzamide to give an intermediate product. The third step involves the reduction of the nitro group in the pyrimidine ring to give the corresponding amine intermediate. The fourth step involves a Suzuki coupling reaction between the amine intermediate and 4-bromoanisole to give the final product. Finally, the fifth step involves the conversion of the final product to EMA401 through methylation.
EMA401 can be analyzed using different analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). HPLC can be used to analyze the purity of EMA401, while MS can be used to identify the structure of the compound and its impurities.
EMA401 has been shown to be a potent and selective inhibitor of the AT2R receptor, with an IC50 value of 23 nM. It has been demonstrated to exhibit analgesic effects in different animal models of neuropathic pain, such as the chronic constriction injury (CCI) model and the spinal nerve ligation (SNL) model. EMA401 has also been shown to reduce inflammation, as it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
EMA401 has been shown to be safe and well-tolerated in different preclinical studies, with no significant adverse effects observed. It has also been shown to have no effect on cardiovascular parameters, such as blood pressure and heart rate.
EMA401 has potential applications in different scientific experiments, such as pain research, inflammation research, and drug discovery. It can be used as a lead compound for developing new analgesic drugs for the treatment of chronic pain.
EMA401 is still in the preclinical stage of development and has not yet been approved for clinical use. However, several studies are ongoing to investigate its pharmacological properties and potential applications.
EMA401 has potential implications in different fields of research and industry, such as pain management and drug discovery. Its analgesic effects and anti-inflammatory properties make it a promising candidate for the development of new pain therapies.
Limitations:
One of the limitations of EMA401 is its limited selectivity, as it also inhibits the AT1R receptor to some extent. Also, the mechanism of action of EMA401 in pain relief is not yet fully understood.
There are several future directions for the research and development of EMA401. First, further studies are needed to investigate its selectivity and mechanism of action. Second, clinical trials are needed to evaluate its safety and efficacy in humans. Third, EMA401 can be used as a template for the development of new and more potent analgesic drugs. Fourth, EMA401 can be used as a tool compound for exploring the role of the AT2R receptor in different physiological processes. Fifth, EMA401 can be used as a lead compound for the development of anti-inflammatory drugs.

XLogP3

3.9

Dates

Modify: 2023-08-18

Explore Compound Types